Tantalum (V) isopropoxide is classified under:
The synthesis of tantalum (V) isopropoxide can be accomplished through several methods, including electrochemical synthesis and sol-gel processes.
The molecular structure of tantalum (V) isopropoxide features a central tantalum atom coordinated by five isopropoxide groups.
Tantalum (V) isopropoxide participates in various chemical reactions, primarily involving hydrolysis and condensation processes:
The mechanism of action for tantalum (V) isopropoxide primarily revolves around its ability to act as a precursor for tantalum oxide formation:
Tantalum (V) isopropoxide possesses several notable physical and chemical properties:
Tantalum (V) isopropoxide has diverse applications across various scientific fields:
Tantalum (V) isopropoxide (chemical formula Ta(OC₃H₇)₅; CAS 16761-83-4) exhibits a well-defined trigonal bipyramidal geometry around the central tantalum atom. This pentacoordinate structure arises from the coordination of five isopropoxide ligands (OCH(CH₃)₂), with the tantalum atom positioned at the center. The molecular symmetry results from the steric requirements and electronic configuration of tantalum in its +5 oxidation state [1]. Crystallographic analyses confirm that the Ta–O bond lengths typically range between 1.9–2.0 Å, indicating strong covalent interactions between tantalum and oxygen atoms [1] [4].
The electronic configuration of tantalum(V) facilitates significant π-bonding character in the Ta–O linkages through overlap of filled oxygen p-orbitals with vacant tantalum d-orbitals. This pπ-dπ backbonding contributes to the remarkable shortening of Ta–O bonds compared to purely ionic interactions and enhances the overall molecular stability. The electron-deficient nature of tantalum(V) further promotes these interactions, resulting in a complex where the metal center displays strong electrophilic character [4] [6]. The molecular structure is represented by the SMILES notation CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ta+5], confirming the anionic character of the oxygen atoms coordinated to the pentavalent tantalum cation [1] [2].
Table 1: Key Structural Parameters of Tantalum (V) Isopropoxide
Parameter | Value | Characterization Method |
---|---|---|
Coordination Geometry | Trigonal bipyramidal | X-ray crystallography |
Ta–O Bond Length | 1.9–2.0 Å | Crystallographic analysis |
Molecular Symmetry | Approximate D₃₅ symmetry | Spectroscopic and structural studies |
Bonding Character | Covalent with pπ-dπ contribution | Computational and spectroscopic analysis |
The isopropoxide ligands in tantalum (V) isopropoxide exhibit fluxional behavior in solution phase, characterized by rapid exchange processes between coordinated ligands. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals corresponding to different chemical environments of the methyl and methine protons within the isopropoxide groups. This dynamic equilibrium occurs through dissociative pathways involving temporary reduction in coordination number, allowing for ligand exchange processes that follow first-order kinetics [4].
The ligand exchange dynamics are significantly influenced by temperature and solvent polarity. At elevated temperatures (>50°C), the exchange rate increases substantially, indicative of a low activation energy barrier for ligand dissociation. The molecular structure permits limited intramolecular rotation around the Ta–O bonds, contributing to conformational flexibility despite the rigid coordination geometry. In sol-gel synthesis environments, these ligand dynamics facilitate controlled hydrolysis by allowing sequential replacement of isopropoxide groups with hydroxyl or oxo ligands without immediate precipitation. This controlled ligand substitution is fundamental to the compound's utility as a precursor in materials synthesis [6]. The fluxionality also enables the formation of heterometallic complexes when reacted with other metal alkoxides, as the isopropoxide ligands can readily bridge between metal centers during condensation reactions .
Tantalum (V) isopropoxide demonstrates complex thermal behavior characterized by distinct phase transitions. The compound melts at 92°C, transitioning from a crystalline solid to a viscous liquid. This liquid phase remains stable up to approximately 180°C under inert atmosphere, beyond which thermal decomposition initiates through elimination of isopropanol and propylene, resulting in the formation of tantalum oxo-isopropoxide intermediates [2] [4]. The boiling point occurs at 122°C under reduced pressure (0.1 mmHg), confirming moderate volatility suitable for vapor deposition applications [2].
Differential scanning calorimetry reveals two endothermic events: the first corresponding to solid-solid phase transition (approximately 70°C) and the second representing melting (92°C). Above 200°C, exothermic decomposition dominates, ultimately yielding tantalum pentoxide (Ta₂O₅) as a thermodynamically stable solid residue above 500°C. The thermal decomposition pathway follows first-order kinetics with an activation energy of approximately 110 kJ/mol, as determined through thermogravimetric analysis. This controlled thermal degradation profile makes it suitable as a precursor for chemical vapor deposition of tantalum-containing films, where precise temperature management allows for controlled decomposition and film formation [4].
Table 2: Thermal Characteristics of Tantalum (V) Isopropoxide
Thermal Parameter | Value | Conditions |
---|---|---|
Melting Point | 92°C | Ambient pressure |
Boiling Point | 122°C | 0.1 mmHg pressure |
Decomposition Onset | 180°C | Inert atmosphere |
Major Decomposition Products | Ta₂O₅, C₃H₇OH, C₃H₆ | Above 200°C |
Residual Mass (800°C) | 38.5% (corresponds to Ta₂O₅) | Air atmosphere |
Tantalum (V) isopropoxide displays versatile solubility characteristics in non-aqueous solvents, governed by its organometallic nature. It exhibits complete miscibility with parent alcohol (isopropanol), forming stable solutions up to 50% w/w concentration. Commercial preparations commonly utilize mixed solvent systems such as 10% w/v solutions in isopropanol/hexane mixtures to balance reactivity and handling safety [5] [7]. The compound demonstrates moderate solubility in aromatic hydrocarbons (benzene, toluene) and aliphatic hydrocarbons (hexane, heptane), though solubility decreases with increasing hydrocarbon chain length. Conversely, it shows limited solubility in polar aprotic solvents such as dimethylformamide and acetonitrile due to incipient solvolysis reactions [1] [5].
Reactivity in organic media primarily manifests through transalkoxylation reactions, particularly with higher alcohols. When dissolved in n-butanol, for example, tantalum (V) isopropoxide undergoes progressive ligand exchange to form mixed alkoxide species (Ta(OPrⁱ)₅₋ₓ(OBuⁿ)ₓ), with equilibrium favoring butoxide substitution under reflux conditions. This ligand exchange occurs via a dissociative mechanism and follows second-order kinetics. The compound also participates in Lewis acid-base chemistry, forming adducts with ethers (tetrahydrofuran, dioxane) and amines (pyridine, triethylamine). These adducts exhibit enhanced stability against moisture but reduced reactivity in condensation processes. Crucially, solutions must be maintained under anhydrous conditions, as even trace moisture initiates hydrolysis that proceeds through exothermic pathways [1] [5].
The reactivity of tantalum (V) isopropoxide with water represents its most technologically significant chemical property, serving as the foundation for sol-gel processing of tantalum oxide materials. Hydrolysis proceeds through a stepwise mechanism initiated by nucleophilic attack of water molecules on the tantalum center. This proton-assisted Sₙ1 mechanism involves the formation of a pentavalent transition state, followed by elimination of isopropanol. The reaction sequence progresses from monomeric Ta(OC₃H₇)₅ through partially hydrolyzed intermediates [Ta(OC₃H₇)₅₋ₓ(OH)ₓ] to fully hydrolyzed Ta(OH)₅, which rapidly condenses into oligomeric species [6]:
$$\ce{Ta(OPr^i)5 + H2O -> Ta(OPr^i)4(OH) + Pr^iOH}$$$$\ce{2Ta(OPr^i)4(OH) -> (OPr^i)4Ta-O-Ta(OPr^i)4 + H2O}$$
The initial hydrolysis rate exhibits second-order dependence on water concentration and is catalyzed by both acids and bases. Under controlled conditions (water:alkoxide ratio <5:1), this process yields stable colloidal suspensions consisting of 2–5 nm tantalum oxide nanoparticles. These nanoparticles possess a polyoxometalate core surrounded by residual isopropoxide and hydroxyl ligands, structurally described as Micelles Templated by Self-Assembly of Ligands (MTSALs). The colloidal stability arises from steric effects of surface ligands and electrostatic repulsion between particles [6].
Environmental humidity critically impacts hydrolysis kinetics, with studies demonstrating rapid surface degradation above 30% relative humidity. The moisture-triggered degradation follows pseudo-first-order kinetics at constant humidity, with the rate constant increasing exponentially with temperature. This extreme hydrolytic sensitivity necessitates stringent handling protocols under inert atmosphere or in anhydrous solvents for applications requiring molecular integrity. Paradoxically, this same reactivity enables precise nanomaterial synthesis when water addition is carefully controlled through techniques such as slow-drip addition or vapor diffusion [4] [6].
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